Androsterone acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-31-2, 1164-95-0 | |
| Record name | Epiandrosterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androsterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Androsterone Acetate and Analogues
The synthesis of androsterone (B159326) acetate (B1210297) primarily involves the preparation of its direct precursor, androsterone, followed by an esterification step. Modern synthetic strategies increasingly rely on chemoenzymatic routes, which combine the precision of biocatalysis with the efficiency of chemical reactions. These methods are particularly valuable for producing steroid precursors from readily available materials like phytosterols, which can be converted to key intermediates such as androstenedione (B190577) (4-AD). acs.orgwikipedia.org
Chemoenzymatic Synthesis Routes for Androsterone Acetate Precursors
The core of the chemoenzymatic synthesis of androsterone lies in the highly selective reduction of a ketosteroid precursor, such as 5α-androstane-3,17-dione. wikipedia.orguniprot.org The natural biosynthetic pathway often involves the conversion of testosterone (B1683101) to 5α-dihydrotestosterone (DHT), which is then metabolized to androsterone. wikipedia.org An alternative pathway forms androsterone from androstenedione via reduction by 5α-reductase to 5α-androstanedione, followed by the action of 3α-hydroxysteroid dehydrogenase. wikipedia.org Industrial processes often mimic these steps, employing isolated or engineered enzymes to achieve high specificity and yield.
The bioreduction of ketosteroids is a cornerstone of modern steroid synthesis, offering unparalleled control over the stereochemistry of the resulting hydroxyl groups. The challenge in synthesizing androsterone precursors from diketones like androstenedione lies in achieving both regioselectivity (reducing only one of two ketone groups) and stereoselectivity (forming the desired α- or β-alcohol isomer). acs.orgnih.gov
Enzymatic reduction can selectively target a specific carbonyl group on the steroid scaffold. For instance, the synthesis of androsterone requires the stereospecific reduction of the C3-keto group of 5α-androstane-3,17-dione to a 3α-hydroxyl group, leaving the C17-keto group untouched. wikipedia.orguniprot.org This transformation is catalyzed by enzymes known as 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are part of the aldo-keto reductase (AKR) superfamily. nih.gov
Research has demonstrated various methods for the selective reduction of the 4-en-3-one system present in many steroid intermediates. nih.gov For example, using sodium dithionite (B78146) (Na₂S₂O₄) can regioselectively reduce the C=C double bond at the 4-position of androst-4-en-3-one (B577213) derivatives, primarily yielding the 5α-H-3-one isomer, which is a key structural feature for androsterone synthesis. nih.gov However, biocatalytic methods are often preferred for their higher selectivity under milder conditions. The bioreduction of a diketone precursor like 5-androstene-3,17-dione (5-AD) could theoretically yield up to 16 different products, highlighting the critical need for enzymes with high regio- and stereoselectivity to produce a single desired isomer. acs.org
The successful implementation of chemoenzymatic routes depends on the discovery and engineering of robust enzymes. Ketoreductases (KREDs) are a class of oxidoreductase enzymes widely used for the asymmetric reduction of ketones. rsc.org A significant breakthrough in steroid synthesis was the identification of a highly selective ketoreductase from the bacterium Sphingomonas wittichii. acs.orgacs.org
In a comprehensive screening of nearly 400 proprietary and commercial ketoreductases, the enzyme from Sphingomonas wittichii was uniquely identified for its exceptional ability to catalyze the regio- and stereoselective reduction of the C3-carbonyl group of 5-androstene-3,17-dione (5-AD) to its corresponding 3β-alcohol, dehydroepiandrosterone (B1670201) (DHEA). acs.orgresearchgate.net This reaction achieved greater than 99% diastereomeric excess (de), with no detectable formation of the 3α-epimer. acs.org While this specific application yields the 3β-epimer, the methodology serves as a powerful example of how targeted screening can identify enzymes for precise steroid modifications.
This particular short-chain dehydrogenase/reductase (SDR) demonstrated properties essential for industrial application, including:
High Selectivity : The enzyme showed almost no activity towards the isomeric precursor 4-androstene-3,17-dione (4-AD), ensuring that the reduction only occurs after the desired isomerization to 5-AD. acs.org
Robustness and Stability : The ketoreductase displayed excellent stability in the presence of organic solvents and could operate effectively at high substrate concentrations (up to 150 g/L), which is crucial for process efficiency. acs.orgfigshare.com
Promiscuous Activity : Interestingly, further studies revealed that this enzyme from Sphingomonas wittichii (SwiKR) also possesses a promiscuous ketosteroid isomerase (KSI) activity, which can lead to the formation of by-products if not properly controlled. nih.gov
The table below summarizes the key characteristics of the identified ketoreductase from Sphingomonas wittichii for steroid synthesis.
| Property | Finding | Source |
| Enzyme Source | Sphingomonas wittichii | acs.org |
| Enzyme Class | Short-Chain Dehydrogenase/Reductase (SDR) | acs.org |
| Target Reaction | Regio- and stereoselective reduction of C3-carbonyl | acs.org |
| Substrate Example | 5-Androstene-3,17-dione (5-AD) | acs.org |
| Product Example | Dehydroepiandrosterone (DHEA) | acs.org |
| Stereoselectivity | >99% diastereomeric excess (de) for 3β-alcohol | acs.orgfigshare.com |
| Industrial Viability | High robustness, solvent stability, and activity at high substrate loads (up to 150 g/L) | acs.org |
To obtain sufficient quantities of a specific enzyme for industrial-scale synthesis, its gene is often expressed in a host organism that can be easily cultured. google.com This process, known as heterologous expression, allows for the large-scale production of the desired enzyme through fermentation. mdpi.com Common host systems include bacteria like Escherichia coli and yeasts such as Pichia pastoris. mdpi.comnih.gov
The gene encoding the ketoreductase of interest is inserted into an expression construct, which is then introduced into the host cells. google.com These genetically modified organisms are then grown in large fermenters under controlled conditions to maximize the production of the enzyme. For instance, a mutant ketoreductase (ChKRED20 M12) was successfully expressed in P. pastoris, achieving a yield of 302 mg/L in shake-flask fermentation and approximately 3.5 g/L in high-density fermentation. mdpi.comnih.gov
The enzyme can be used as a whole-cell biocatalyst or can be extracted and purified. rsc.org In the chemoenzymatic synthesis of DHEA, a cell-free extract of the gene- and expression-optimized ketoreductase from Sphingomonas wittichii was utilized, demonstrating the efficacy of this production strategy. acs.org
Identification and Characterization of Specific Ketoreductase Enzymes (e.g., from Sphingomonas wittichii)
Esterification and Acetylation Reactions for Androsterone Derivatives
The final step in the synthesis of this compound is the chemical esterification of the 3α-hydroxyl group of androsterone. ontosight.ai This is a standard organic transformation that involves reacting the alcohol with an acetylating agent.
A common and efficient method for this acetylation is the use of acetic anhydride (B1165640) ((CH₃CO)₂O), often in the presence of a base like sodium acetate or a tertiary amine, or in an acidic medium like acetic acid. acs.org The reaction converts the hydroxyl group (-OH) into an acetate ester (-OCOCH₃). For example, a similar steroid, DHEA, was fully converted to DHEA acetate using acetic anhydride and sodium acetate in acetic acid over 16 hours. acs.org This type of procedure can be readily adapted for the acetylation of androsterone to produce this compound with high yield.
Optimization of Reaction Conditions and Process Efficiency
Optimizing the efficiency of a chemoenzymatic process is critical for its industrial viability. This involves refining various parameters to maximize product yield, minimize reaction time, and reduce waste. Key areas of optimization include substrate loading, enzyme stability, cofactor regeneration, and process integration. acs.orgmdpi.com
A crucial aspect of enzymatic reductions is the requirement for a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. nih.gov As these cofactors are expensive, an in-situ regeneration system is almost always employed. A common system pairs the ketoreductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the consumed NADPH/NADH. nih.govgoogle.com
Further optimizations can include:
Increasing Substrate Concentration : Running reactions at high substrate loads (e.g., 50-150 g/L) makes the process more space- and time-efficient. acs.orggoogle.com
Using Biphasic Systems : Employing a two-phase system (e.g., water and an organic solvent like ethyl acetate) can help dissolve the hydrophobic steroid substrate while keeping the enzyme in the aqueous phase, improving reaction kinetics. acs.org
Controlling By-products : In some cases, the enzyme or reaction conditions can lead to side reactions. For instance, the isomerization activity of the Sphingomonas wittichii KRED can be suppressed by optimizing the concentration of glucose in the cofactor regeneration system. nih.gov
Process Telescoping : Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce the number of unit operations, saving time and resources. For example, the enzymatic reduction of 5-AD and the subsequent chemical acetylation can be "telescoped" into a more streamlined process. acs.org
Product Inhibition Mitigation : In some bioreductions, the product can inhibit the enzyme. For example, in the synthesis of testosterone from 4-AD, the by-product acetone (B3395972) was found to be inhibitory. This was overcome by intermittently applying a vacuum to the reaction vessel to remove the volatile acetone, leading to a final product concentration of 65.42 g/L with a 98.73% conversion rate. mdpi.com
The following table provides examples of optimized parameters from a chemoenzymatic steroid synthesis process.
Characterization of Synthetic Intermediates and Byproducts
The synthesis of this compound and its analogues is a multi-step process that often generates a variety of intermediate compounds and byproducts. Rigorous characterization of these substances is essential to confirm reaction pathways and ensure the purity of the final product. Researchers employ a suite of analytical techniques for this purpose.
A primary method involves chromatography, particularly on silica (B1680970) gel, to separate different compounds from the reaction mixture. For instance, in a synthesis starting from epiandrosterone (B191177) p-toluenesulfonate, column chromatography can effectively resolve the main product, this compound, from the major byproduct, Δ²-androsten-17-one. acs.org
Once isolated, spectroscopic methods are crucial for structural elucidation.
Infrared (IR) Spectroscopy is used to identify key functional groups. For example, the presence of an acetate group in this compound is confirmed by a characteristic absorption band around 1736 cm⁻¹, while the ketone group at C-17 shows a distinct band as well. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and various 2D techniques like HSQC and HMBC) provides detailed information about the carbon-hydrogen framework. It is indispensable for confirming stereochemistry and identifying the precise location of modifications on the steroid nucleus. For example, the formation of a spiro-δ-lactone ring on the androstane (B1237026) skeleton is confirmed by characteristic signals in the ¹³C-NMR spectrum at approximately 93 ppm and 172 ppm, corresponding to the C-17 and carboxyl carbon, respectively. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the intermediates and products, confirming their elemental composition. acs.org The fragmentation patterns can also provide structural clues. To enhance steroid analysis by MS, derivatization techniques are often employed. These methods improve thermal stability, volatility, and ionization efficiency, leading to better separation and more informative mass spectra. mdpi.comresearchgate.net For example, using derivatizing agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and Girard's reagent P (GP) allows for the baseline separation of steroid isomers like androsterone and etiocholanolone (B196237) by ion mobility mass spectrometry, which would otherwise be challenging to distinguish. clemson.edu
The physical properties of the synthesized compounds, such as melting point and specific rotation, are also measured and compared to values reported in the literature for known compounds to confirm their identity. acs.org
Chemical Synthesis Approaches for Androsterone Analogues and Derivatives
The foundational structure of androsterone serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications are designed to explore structure-activity relationships and develop novel compounds.
Derivatization Strategies for Androsterone Core Modifications
Modifications to the androsterone core are strategically implemented to create analogues with altered properties. These derivatizations can occur at various positions on the steroid's A- and D-rings.
One common starting material for these syntheses is epiandrosterone, the 3β-isomer of androsterone. A classic conversion involves reacting epiandrosterone with a sulfonyl halide, such as p-toluenesulfonyl chloride or methane (B114726) sulfonyl halide. acs.orggoogle.comgoogle.com Heating the resulting sulfonate ester (e.g., epiandrosterone methane sulfonate) with an alkali metal acetate in a solvent like dimethylformamide leads to an Sₙ2 reaction that inverts the stereochemistry at the C-3 position, producing this compound. google.com This acetate can then be hydrolyzed to yield androsterone. google.com
Further derivatization efforts focus on other parts of the steroid. For example, a series of androsterone derivatives have been synthesized with various substituents at the C-16 position. tandfonline.comtandfonline.com These syntheses often involve complex, multi-step reaction sequences to introduce functionalities like bromopropyl groups. tandfonline.com Structural modifications of both the A- and D-rings of the androsterone backbone have been explored to create diverse libraries of compounds. acs.orgnih.gov
The following table summarizes a typical conversion of epiandrosterone to this compound.
| Step | Reactant | Reagents | Product | Purpose |
| 1 | Epiandrosterone | Methane sulfonyl halide, Organic base (e.g., pyridine) | Epiandrosterone methane sulfonate | Create a good leaving group at C-3. |
| 2 | Epiandrosterone methane sulfonate | Alkali metal acetate (e.g., Sodium acetate), Dimethylformamide (DMF) | This compound | Invert the stereocenter at C-3 via Sₙ2 reaction. |
| 3 | This compound | Base (e.g., KOH) or Acid | Androsterone | Hydrolyze the ester to yield the final alcohol. |
Synthesis of Spiro-Lactones and Other Cyclic Derivatives
A significant area of derivatization involves the construction of spiro-lactone rings at the C-17 position of the androstane nucleus. These syntheses create a new five- or six-membered ring that shares the C-17 carbon with the steroid's D-ring.
A general methodology for creating a 17-spiro-δ-lactone (a six-membered ring) from epiandrosterone (epi-ADT) proceeds as follows: nih.govnih.gov
Protection: The 3β-hydroxyl group of epi-ADT is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from interfering in subsequent steps. nih.gov
Alkylation: The C-17 ketone is alkylated via nucleophilic addition. A common reagent is the lithium acetylide generated from a protected butynyloxy derivative, such as 2-(3-butynyloxy)-tetrahydro-2H-pyran. This addition occurs stereoselectively from the less hindered α-face of the steroid. nih.gov
Hydrogenation: The triple bond of the newly added side chain is reduced to a single bond (an alkane) through catalytic hydrogenation, typically using a palladium catalyst (Pd/C). nih.govbeilstein-journals.org
Deprotection and Oxidation/Lactonization: The protecting groups on the hydroxyls are removed, and the primary alcohol at the end of the side chain is oxidized to a carboxylic acid. This is often achieved in a single step using a strong oxidizing agent like Jones' reagent. The newly formed carboxylic acid then undergoes spontaneous intramolecular cyclization (lactonization) with the 17β-hydroxyl group to form the stable spiro-δ-lactone ring. nih.gov
This synthetic strategy has been successfully applied to both androsterone and epiandrosterone to generate various spiro-lactone derivatives. nih.govmdpi.com Similar strategies using different alkylating agents, such as ethyl propiolate, can be used to form spiro-γ-lactones (five-membered rings). beilstein-journals.org
Formation of Steroid-Conjugates (e.g., Fullerene Conjugates)
Androsterone and its analogues can be covalently linked to other large molecules to create hybrid conjugates. A notable example is the conjugation of steroids with fullerenes, spherical carbon molecules like C₆₀. worldscientific.com
The synthesis of these conjugates often utilizes established methods in fullerene chemistry, such as the Bingel-Hirsch reaction or the Prato 1,3-dipolar cycloaddition. nih.govacs.org
Bingel-Hirsch Reaction: This method involves a cyclopropanation of the fullerene. A steroid derivative containing a malonate group, for instance, can be reacted with C₆₀ in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a carbon tetrahalide (e.g., CBr₄). nih.gov This approach has been used to attach a dehydroepiandrosterone moiety to an endohedral fullerene (H₂@C₆₀), a fullerene cage with a hydrogen molecule trapped inside. nih.govresearchgate.net
Prato's Protocol: This involves the 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the fullerene cage, forming a fulleropyrrolidine. The azomethine ylide is generated in situ from the condensation of an α-amino acid and an aldehyde. By using an amino acid derivative of a steroid or an aldehyde derivative of a steroid, the fullerene can be successfully conjugated. This method has been used to create diastereomeric fullerene-epiandrosterone hybrids. acs.org
The characterization of these large conjugates relies on techniques like NMR, mass spectrometry, and analysis of their morphological properties. nih.govnazariomartingroup.com
Synthesis of Hybrid Steroids with Heterocyclic Moieties
Another advanced synthetic strategy involves fusing or attaching heterocyclic rings to the steroid skeleton. This creates hybrid molecules that merge the structural features of steroids with those of heterocycles like thiazole (B1198619), pyrazole, isoxazole, thiophene (B33073), and pyrimidine. researchgate.netnih.govresearchgate.netekb.eg
These syntheses often start with a reactive ketone or other functional group on the steroid nucleus. For example, epiandrosterone can serve as a starting material:
Thiosemicarbazone Formation: Epiandrosterone can be reacted with a thiosemicarbazide (B42300) derivative to form a thiosemicarbazone at C-3. This intermediate is a versatile precursor for the synthesis of various annulated (fused-ring) steroid derivatives, including those containing a thiazole ring. nih.gov
Hydrazone Derivatives: Reaction of epiandrosterone with cyanoacetyl hydrazine (B178648) yields a hydrazone derivative. This intermediate, possessing active methylene (B1212753) and nitrile groups, can be reacted with various reagents to construct pyridine, thiazole, and thiophene rings attached to the steroid framework. researchgate.net
Pyrimidine Ring Annulation: Steroidal pyrimidines can be synthesized by the condensation of a steroid containing a β-dicarbonyl functionality (or its equivalent, such as a 2-hydroxymethylene-3-oxo-steroid) with reagents like urea, thiourea, or guanidine. sci-hub.se
These complex hybrid molecules are synthesized to explore novel biological activities, and their structures are confirmed through extensive spectroscopic analysis. researchgate.netekb.eg
Compound and PubChem CID Reference Table
Biosynthetic and Metabolic Pathways of Androsterone
Endogenous Formation and Interconversion of Androsterone (B159326)
Androsterone is formed in the body through the metabolism of major androgens and can also be synthesized via an alternative route known as the "backdoor pathway."
The conventional pathway for androsterone formation involves the metabolism of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Testosterone is first converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. wikipedia.orgwikipedia.org Subsequently, DHT is metabolized into 3α-androstanediol by 3α-hydroxysteroid dehydrogenase. wikipedia.org Finally, 17β-hydroxysteroid dehydrogenase converts 3α-androstanediol to androsterone. wikipedia.org Androsterone can also be formed from androstenedione (B190577) through the action of 5α-reductase to form 5α-androstanedione, which is then converted to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.org
Recent research has highlighted an alternative route for androgen synthesis, termed the "backdoor pathway," which bypasses testosterone as an intermediate in the formation of DHT. e-apem.orgnih.gov In this pathway, 17α-hydroxyprogesterone is converted to androsterone, which then serves as a precursor to DHT. e-apem.orgkoreamed.org This pathway is particularly significant during fetal development for masculinization of the external genitalia. wikipedia.orgnih.gov Studies have identified androsterone as the primary backdoor androgen in the human fetus. e-apem.orgnih.gov The backdoor pathway primarily utilizes placental progesterone (B1679170) as a substrate, with the synthesis occurring in tissues like the placenta, fetal liver, and adrenal glands. e-apem.orgnih.gov
The key steps in the backdoor pathway are:
17α-hydroxyprogesterone is reduced by 5α-reductase type 1 to 5α-pregnan-17α-ol-3,20-dione. e-apem.org
This intermediate is then 3α-reduced by aldo-keto reductase family 1 member C2 (AKR1C2) or AKR1C4 to yield 17OH-allopregnanolone. e-apem.org
Cytochrome P450 17A1 (CYP17A1) then acts on 17OH-allopregnanolone to produce androsterone. e-apem.orgresearchgate.net
Androsterone is subsequently converted to androstanediol by 17β-hydroxysteroid dehydrogenase type 3 or 5. e-apem.org
Finally, androstanediol is oxidized to produce DHT. e-apem.org
The biosynthesis of androsterone is a multi-enzyme process. The conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme CYP11A1 is the initial rate-limiting step in all steroid hormone synthesis. nih.gov
In the classic pathway , key enzymes include:
5α-reductase: Converts testosterone to DHT. wikipedia.org
3α-hydroxysteroid dehydrogenase: Reduces DHT to 3α-androstanediol. wikipedia.org
17β-hydroxysteroid dehydrogenase: Converts 3α-androstanediol to androsterone. wikipedia.org
In the backdoor pathway , the crucial enzymes are:
5α-reductase type 1 (SRD5A1): Initiates the pathway by reducing 17OH-progesterone. nih.gov
Aldo-keto reductases (AKR1C2, AKR1C4): Catalyze the 3α-reduction step. nih.gov
CYP17A1: Performs the 17,20 lyase reaction to form androsterone. e-apem.orgresearchgate.net
Regulation of these pathways is complex. For instance, the activity of CYP17A1, a key enzyme in both pathways, is modulated by factors such as the presence of cytochrome b5, which enhances its 17,20 lyase activity. oup.comuniprot.org
The Androgen "Backdoor Pathway" in Steroidogenesis
Enzymatic Transformations of Androsterone and Related Steroids
Androsterone is not merely an inactive end-product; it can be interconverted with other active androgens, highlighting its role as a metabolic intermediate. wikipedia.org
Hydroxysteroid dehydrogenases are a family of enzymes crucial for the metabolism of steroids. mdpi.com
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme, a member of the aldo-keto reductase (AKR) superfamily, plays a dual role. nih.gov It can reduce DHT to the less active 3α-androstanediol, and it can also catalyze the reverse reaction, converting 3α-androstanediol back to DHT. nih.govebi.ac.uk Specifically, AKR1C2 preferentially functions as a 3α-HSD, converting DHT to 3α-androstanediol. nih.gov
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This group of enzymes is responsible for the interconversion of steroids with a ketone or hydroxyl group at the C17 position. bioscientifica.com For example, 17β-HSD can convert androstenedione to testosterone. uniprot.org In the context of androsterone metabolism, 17β-HSDs (like HSD17B3 and AKR1C3) can convert androsterone to androstanediol. e-apem.orgkoreamed.org Conversely, they are also involved in the conversion of 3α-androstanediol to androsterone. wikipedia.org AKR1C3, also known as type 5 17β-HSD, can catalyze the conversion of androstenedione to testosterone and 3α-androstanediol to androsterone. bioscientifica.comcapes.gov.br
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in steroidogenesis. nih.govmdpi.com
CYP17A1: This enzyme is particularly important as it possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govpnas.org Its hydroxylase activity is essential for the production of glucocorticoids, while its lyase activity is required for the synthesis of sex hormones. nih.govtaylorandfrancis.com In the classic androgen pathway, CYP17A1 converts pregnenolone to 17-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA). nih.govpnas.org In the backdoor pathway, CYP17A1's 17,20 lyase activity is crucial for converting 17OH-allopregnanolone into androsterone. e-apem.orgkoreamed.orgresearchgate.net The regulation of CYP17A1's dual activities is complex and can be influenced by factors like electron transfer from redox partners and allosteric effectors. oup.com There is no pathway to synthesize DHT that does not involve the hydroxylase and lyase activity of CYP17A1. nih.gov
Enzyme and Function Summary
| Enzyme | Function in Androsterone-Related Pathways |
| 5α-reductase | Converts testosterone to dihydrotestosterone (DHT) in the classic pathway. wikipedia.org |
| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Interconverts DHT and 3α-androstanediol. wikipedia.orgnih.gov |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Interconverts steroids at the C17 position, e.g., androstenedione to testosterone and androsterone to androstanediol. e-apem.orguniprot.org |
| CYP17A1 | Catalyzes both 17α-hydroxylase and 17,20-lyase reactions, crucial for producing androgen precursors in both classic and backdoor pathways. e-apem.orgnih.gov |
| CYP11A1 | Catalyzes the initial conversion of cholesterol to pregnenolone in steroidogenesis. nih.gov |
| Aldo-keto reductases (AKR1C family) | Function as HSDs; for example, AKR1C2 is a key 3α-HSD and AKR1C3 is a key 17β-HSD. nih.govcapes.gov.br |
Microbial Biotransformations of Androsterone (e.g., Trichothecium roseum, Rhizopus stolonifer)
Microbial biotransformation serves as a powerful tool for creating novel steroid derivatives through specific and selective modifications of a substrate molecule. Various fungi have been utilized to metabolize androsterone and its isomers, resulting in hydroxylated products. These processes demonstrate the capability of microorganisms to perform regio- and stereoselective reactions on the steroid nucleus. innovareacademics.inresearchgate.net
The fungus Trichothecium roseum has been shown to catalyze the biotransformation of androsterone. oaepublish.com Incubation of androsterone with a cell culture of Trichothecium roseum leads to the production of 3α,17β-dihydroxyandrostane. oaepublish.comresearchgate.net This transformation involves the reduction of the 17-keto group of androsterone.
The biotransformation of trans -androsterone, an isomer of androsterone, has been studied using the filamentous fungus Rhizopus stolonifer . innovareacademics.inoaepublish.cominnovareacademics.in Fermentation of trans-androsterone with R. stolonifer yields 3β,7β-dihydroxy-5α-androstan-17-one. oaepublish.cominnovareacademics.in This reaction demonstrates a selective hydroxylation at the C-7 position of the steroid. innovareacademics.in In studies using a solid-phase medium, this metabolite was produced in a notable 58% yield. innovareacademics.in Other fungi, such as Fusarium lini, have also been shown to transform trans-androsterone, producing different hydroxylated and oxidized derivatives like 6β-hydroxy-5α-androstan-3,17-dione and 3β,6β-dihydroxy-5α-androstan-17-one. innovareacademics.inoaepublish.cominnovareacademics.in
The table below summarizes the products obtained from the microbial biotransformation of androsterone and its trans-isomer by specific fungi.
| Substrate | Microorganism | Metabolite(s) | Reference(s) |
| Androsterone | Trichothecium roseum | 3α,17β-dihydroxyandrostane | oaepublish.com, researchgate.net |
| trans-Androsterone | Rhizopus stolonifer | 3β,7β-dihydroxy-5α-androstan-17-one | oaepublish.com, innovareacademics.in, innovareacademics.in |
| trans-Androsterone | Fusarium lini | 6β-hydroxy-5α-androstan-3,17-dione, 3β,6β-dihydroxy-5α-androstan-17-one | oaepublish.com, innovareacademics.in, innovareacademics.in |
Anaerobic Metabolism of Androgens in Biological Systems
The microbial metabolism of androgens under anaerobic conditions is a critical process in environments with limited or no oxygen, such as aquatic sediments. nih.govnih.gov Unlike aerobic degradation, which uses oxygen-dependent enzymes, anaerobic pathways employ different biochemical strategies to break down the steroid ring structure. nih.gov
A key pathway identified for androgen degradation in the absence of oxygen is the 2,3-seco pathway . nih.govnih.gov This pathway has been characterized in denitrifying bacteria, which use nitrate (B79036) as an electron acceptor. nih.govfrontiersin.org The process is initiated by the transformation of androgens like testosterone into intermediates such as 1-dehydrotestosterone and 1-testosterone. nih.gov A crucial step involves the hydration of the A-ring, followed by cleavage between the C-2 and C-3 positions, leading to the formation of a characteristic metabolite, 2,3-secoandrostan-3-oic acid (2,3-SAOA). nih.govnih.gov This pathway has been identified in bacteria such as Steroidobacter denitrificans and Thauera spp. , which are considered major players in anaerobic androgen degradation in environments like estuarine sediments. nih.govfrontiersin.org
Under different anaerobic conditions, other transformations can occur. For instance, in some sediment samples, the biotransformation of testosterone to estrogens has been observed, a process previously thought to occur only under oxic conditions. frontiersin.org Metagenomic analysis has suggested that bacteria from the genus Clostridium may be involved in this anaerobic aromatization. frontiersin.org Another novel anaerobic pathway was discovered in Phosphitispora sp. , which ferments testosterone, producing estradiol (B170435) and androstanediol. pnas.org This process involves the removal of the C-19 methyl group, which is essential for the bacterium's growth. pnas.org
The table below outlines key aspects of the known anaerobic androgen metabolic pathways.
| Pathway / Process | Key Bacteria | Key Reactions / Metabolites | Electron Acceptor | Reference(s) |
| 2,3-seco Pathway | Steroidobacter denitrificans, Thauera spp. | Hydration of A-ring, cleavage to form 2,3-secoandrostan-3-oic acid (2,3-SAOA) | Nitrate | nih.gov, nih.gov, frontiersin.org |
| Anaerobic Aromatization | Clostridium spp. (putative) | Transformation of androgens to estrogens | Not specified | frontiersin.org |
| Testosterone Fermentation | Phosphitispora sp. | Conversion of testosterone to estradiol and androstanediol | None (fermentation) | pnas.org |
Molecular Interactions and Biochemical Mechanisms Mediated by Androsterone and Derivatives
Androgen Receptor Interaction Dynamics and Signaling
The androgen receptor (AR) is a protein that acts as a transcription factor, regulated by the binding of androgens. nih.gov This binding initiates a cascade of conformational changes in the receptor, influencing its interaction with proteins and DNA to regulate gene expression. nih.gov Androsterone (B159326) acetate (B1210297), as a derivative of androsterone, is expected to exhibit androgenic activity through its interaction with the AR. ontosight.ai
Ligand-Induced Conformational Changes of the Androgen Receptor
The binding of an agonist ligand to the AR's ligand-binding domain (LBD) triggers a series of conformational changes. nih.gov This process begins with the dissociation of heat shock proteins from the AR. nih.gov The altered conformation is crucial for the subsequent steps of dimerization, phosphorylation, and nuclear translocation. nih.gov
Studies using limited proteolysis have identified different conformations of the AR upon binding to androgens versus antiandrogens. nih.gov Agonists induce a specific conformation that is resistant to proteolysis, a change that is associated with the release of associated proteins and receptor activation. nih.gov For instance, the binding of androgens leads to the formation of a 29-kDa fragment of the LBD that resists proteolysis, signifying an activated state. nih.gov In contrast, most antiandrogens stabilize a different conformation, characterized by a 35-kDa fragment, which prevents the receptor from adopting its active form. nih.gov The acetate group in compounds like cyproterone (B1669671) acetate can induce significant structural alterations in the AR's binding pocket, leading to an expansion of the cavity. rcsb.org
Receptor Dimerization and Nuclear Translocation Mechanisms
Upon ligand binding and the subsequent conformational change, the AR undergoes dimerization. nih.gov This homodimerization is a critical step for its function as a transcription factor. embopress.org The AR dimer then translocates from the cytoplasm into the nucleus. nih.gov This nuclear import is facilitated by a nuclear localization signal within the receptor's structure. nih.gov
The dimerization of the AR can occur through two main interfaces: the DNA-binding domain (DBD) and the ligand-binding domain (LBD). embopress.org Dimerization via the DBD is essential for recognizing specific DNA sequences known as androgen response elements (AREs). embopress.org The LBD dimerization also plays a crucial role in the receptor's transcriptional activity. embopress.org Studies have shown that disrupting the LBD dimerization interface significantly impairs AR function, leading to a loss of androgen-regulated gene expression. embopress.org
Co-regulator Recruitment and Transcriptional Modulation by Androgen Receptor
Once in the nucleus, the ligand-bound AR dimer binds to AREs located in the promoter or enhancer regions of target genes. nih.gov This binding event is followed by the recruitment of a diverse array of co-regulator proteins, including co-activators and co-repressors, which ultimately modulate the transcription of these genes. nih.govnih.gov
The recruitment of co-regulators is highly dependent on the conformation of the AR, which is in turn determined by the bound ligand. nih.gov Agonist binding promotes the recruitment of co-activators, such as those from the steroid receptor coactivator (SRC) family, which possess histone acetyltransferase activity or recruit other proteins with this function. frontiersin.orgtmc.edu This leads to chromatin remodeling and facilitates the assembly of the general transcription machinery, resulting in gene activation. tmc.edu Conversely, some antagonists promote the recruitment of co-repressors, which can inhibit transcription. nih.gov The interplay between co-activators and co-repressors is a key determinant of the cellular response to androgens.
| Co-regulator Family | Function | Interaction with AR |
| Steroid Receptor Coactivators (SRC/p160) | Co-activators with histone acetyltransferase (HAT) activity. | Recruited by agonist-bound AR to enhance transcription. |
| Nuclear Receptor Co-repressor (N-CoR) | Co-repressor that can mediate transcriptional repression. | Can be recruited by antagonist-bound AR. |
Cross-talk and Competition with Other Nuclear Receptors (e.g., Estrogen Receptor)
The AR can engage in cross-talk with other nuclear receptors, most notably the estrogen receptor (ER). frontiersin.orgoncotarget.com Both AR and ER are members of the steroid receptor family and can sometimes bind to similar DNA response elements. frontiersin.org For instance, AR has been shown to compete with ER for binding to estrogen response elements (EREs). frontiersin.org This competition can lead to either agonistic or antagonistic effects on gene expression, depending on the cellular context and the specific genes involved. frontiersin.orgoncotarget.com
In some cases, androgens can inhibit estrogen-stimulated cell growth, suggesting an antagonistic relationship between AR and ER signaling. frontiersin.org The ratio of AR to ER expression can be a significant factor in determining the cellular response to hormonal stimuli. oncotarget.com
Post-translational Modifications Influencing Androgen Receptor Function
The function of the AR is further regulated by a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, methylation, ubiquitination, and SUMOylation. mdpi.commdpi.comnih.gov These modifications can influence the receptor's stability, subcellular localization, DNA binding, and transcriptional activity. mdpi.comnih.gov
Phosphorylation: The AR is phosphorylated at multiple sites, a process that is often induced by androgen binding and is crucial for its full transcriptional activity. mdpi.com
Acetylation: Acetylation of the AR, induced by androgens, can promote its transactivation and recruitment to chromatin.
Ubiquitination: Ubiquitination can target the AR for degradation or modulate its transcriptional activity. mdpi.com
Methylation and SUMOylation: These modifications also play a role in fine-tuning AR function. mdpi.commdpi.com
These PTMs are dynamic and can be influenced by various signaling pathways, adding another layer of complexity to the regulation of AR activity. mdpi.comub.edu
Neurosteroid Activity and Central Nervous System Mechanisms of Androsterone
Androsterone is recognized as a neurosteroid, meaning it is synthesized in the central nervous system (CNS) and can rapidly modulate neuronal excitability. ebi.ac.ukwikipedia.orgbiorxiv.org Its effects are often mediated through non-genomic mechanisms, primarily by interacting with neurotransmitter receptors. portlandpress.com
Androsterone acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. ebi.ac.ukwikipedia.org By enhancing the action of GABA, androsterone can produce sedative, anxiolytic, and anticonvulsant effects. ebi.ac.uknih.gov This modulation of the GABA-A receptor is a key mechanism underlying the neurosteroid activity of androsterone and its derivatives. nih.govnih.govnih.govfrontiersin.org
Studies have shown that androsterone can potentiate GABA-evoked currents in neurons. nih.gov It appears to do this by increasing the number of available GABA-A receptors or by prolonging the duration of channel opening. nih.govnih.gov The effects of androsterone on the GABA-A receptor are stereoselective, with the unnatural enantiomer of androsterone showing greater potency than the naturally occurring form. ebi.ac.ukacs.org
Allosteric Modulation of Neurotransmitter Receptors (e.g., GABAa Receptor)
Androsterone and its related compounds are recognized as positive allosteric modulators of the GABAa receptor, a key player in mediating inhibitory neurotransmission in the central nervous system. nih.govnih.gov These neurosteroids bind to a site on the GABAa receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. nih.govfrontiersin.org This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which potentiates the inhibitory signal. nih.govresearchgate.net
Specifically, androsterone has been shown to directly activate GABAa receptors and also to co-activate currents when applied with non-saturating concentrations of GABA. nih.gov Its metabolite, androstanediol, also demonstrates positive allosteric modulation of GABAa receptors, enhancing GABA-activated currents in a concentration-dependent manner. researchgate.net Studies have indicated that even at low concentrations, these neurosteroids can significantly potentiate GABAergic transmission. researchgate.netresearchgate.net The 5β-isomer of androsterone, etiocholanolone (B196237), is also a positive allosteric modulator of the GABAa receptor, although it is considered less potent than androsterone. medchemexpress.com
Mechanistic Basis of Neurobiological Effects
The neurobiological effects of androsterone and its derivatives are largely attributed to their modulation of GABAa receptors. By enhancing GABAergic inhibition, these neurosteroids can influence neuronal excitability, which underlies their observed anxiolytic, sedative, and anticonvulsant properties. frontiersin.orgresearchgate.net The potentiation of GABAa receptor function can lead to a reduction in neuronal firing rates, contributing to a calming effect on the nervous system.
Furthermore, the metabolism of dehydroepiandrosterone (B1670201) (DHEA) to androsterone is considered a potential mechanism for some of the antidepressant effects observed with DHEA administration. nih.govresearchgate.net The resulting increase in androsterone levels can modulate GABAergic activity, which is often dysregulated in depressive disorders. nih.gov The neuroprotective actions of DHEA and its metabolites may also be linked to their ability to modulate neuronal survival and growth through various pathways, including interactions with neurotrophin factors and anti-glucocorticoid effects. mdpi.comnih.gov
Enzyme Inhibition Mechanisms in Steroidogenic Pathways
Beyond their interaction with neurotransmitter receptors, androsterone and its derivatives can also influence the activity of enzymes involved in the synthesis of other steroids.
Inhibition of 5α-Reductase Activity in Cellular Models
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). sci-hub.sewikipedia.org Androsterone is a product of the 5α-reductase pathway. healthmatters.io The ratio of etiocholanolone (a 5β-reductase product) to androsterone can be used as an indicator of 5α-reductase activity. healthmatters.io While androsterone itself is a product, the modulation of 5α-reductase activity is a key aspect of androgen metabolism.
Studies have investigated the effects of various compounds on 5α-reductase activity in cellular models like SZ95 sebocytes and HaCaT keratinocytes. thieme-connect.com For instance, specific inhibitors of 5α-reductase type 1 have been shown to significantly block the conversion of testosterone to DHT in these cells. thieme-connect.com This inhibition leads to a decrease in the formation of downstream metabolites like androsterone. thieme-connect.com Research has also explored the development of androsterone derivatives as potential 5α-reductase inhibitors. benthamdirect.com
Effects on Steroid-Converting Enzymes (e.g., 17β-HSDs, Aromatase)
Androsterone and related steroids can also interact with other key enzymes in steroidogenesis, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs) and aromatase. 17β-HSDs are a family of enzymes that catalyze the interconversion of 17-keto and 17-hydroxy steroids. bioscientifica.com For example, human 17β-HSD type 3 can reduce androsterone. bioscientifica.com The activity of these enzymes is crucial in determining the local concentrations of active androgens and estrogens. nih.govmdpi.com
Advanced Analytical Methodologies in Androsterone Acetate Research
Advanced Chromatographic and Spectrometric Techniques
Modern analytical chemistry offers powerful tools for steroid analysis, moving beyond less specific methods like immunoassays. sciex.com Techniques combining chromatography for separation with mass spectrometry for detection provide the high specificity and sensitivity required for low-level steroid quantification. sciex.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantitative analysis of steroids, including metabolites of androsterone (B159326). sciex.comnih.gov This method offers a simplified sample preparation process compared to other techniques and delivers high sensitivity and specificity. sciex.com In LC-MS/MS, a compound is identified by its unique retention time on the chromatographic column, its parent mass, and the presence of two specific fragment ions in a characteristic ratio. mpg.de This multi-parameter identification ensures a high degree of compound specificity. mpg.de
The development of LC-MS/MS assays allows for the simultaneous measurement of multiple steroid hormones in a single analysis. nih.govmpg.de For instance, a validated method can quantify a panel of 15 to 23 endogenous steroids from a single serum or urine sample. nih.govmpg.de This capability is essential for creating comprehensive steroid profiles. The use of advanced HPLC systems, such as those with biphenyl (B1667301) stationary phases, coupled with triple quadrupole mass spectrometers, enables robust and reproducible quantification. sciex.comresearchgate.net The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQs) often reaching well below 1 ng/mL for many steroids. researchgate.netthermofisher.com
Table 1: Example of Steroids Quantified by LC-MS/MS in Human Serum This table is for illustrative purposes and represents common analytes in multi-steroid panels.
| Analyte | Abbreviation | Ionization Mode |
|---|---|---|
| Androstenedione (B190577) | ANDRO | Positive ESI |
| Testosterone (B1683101) | TES | Positive ESI |
| Dehydroepiandrosterone (B1670201) | DHEA | Positive ESI |
| Dehydroepiandrosterone Sulfate (B86663) | DHEAS | Negative ESI |
| Progesterone (B1679170) | PROG | Positive ESI |
| Cortisol | CL | Positive ESI |
Data sourced from studies developing multi-steroid LC-MS/MS assays. nih.govmedrxiv.org
Gas Chromatography-Mass Spectrometry (GC/MS) for Steroid Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" for steroid profiling due to its superior chromatographic resolution and ionization reproducibility. mdpi.com It is an indispensable tool for untargeted analysis and comprehensive steroid profiling, allowing for the identification of a wide range of metabolites in a single run. mdpi.comuni-muenchen.de The detailed chromatograms generated by GC-MS can visually distinguish between normal and disordered steroid profiles. oup.com
For GC-MS analysis, steroids, which are not inherently volatile, must first undergo derivatization to increase their volatility and thermal stability. mdpi.commdpi.com Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. mdpi.com The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS further enhances separation power, allowing for the resolution of complex mixtures and co-eluting compounds, which is particularly useful for analyzing challenging matrices like urine. nih.gov
High-Resolution Mass Spectrometry for Comprehensive Metabolome Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/HR-MS), provides an additional layer of selectivity for steroid analysis. researchgate.net Techniques like those using Quadrupole-Orbitrap analyzers can separate isobaric interferences—compounds with the same nominal mass but different elemental compositions—which reduces background noise and prevents overestimation of the target analyte. researchgate.net
HRMS is particularly valuable for distinguishing between steroid isomers and isobars without requiring extensive chromatographic separation. sciex.com The ability to obtain full product ion spectra with accurate mass measurements substantiates compound identification by matching both the masses and their ratios with authentic standards. researchgate.net This enhanced specificity makes HRMS a powerful tool for comprehensive metabolome analysis and for the structural characterization of novel or unexpected steroid metabolites. sciex.com
Sample Preparation and Derivatization Strategies for Steroid Analysis
Effective sample preparation is a critical prerequisite for accurate steroid analysis, as biological samples like blood and urine are complex matrices. austinpublishinggroup.comrsc.org The primary goals of sample preparation are to extract the analytes of interest, remove interfering substances, and concentrate the sample to improve detection sensitivity. rsc.org
Deconjugation Methodologies for Steroid Metabolites (e.g., Glucuronide and Sulfate Conjugates)
In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate groups to increase their water solubility for excretion. mdpi.comresearchgate.net Androsterone, for example, is found as Androsterone glucuronide and Androsterone sulfate. nih.govnih.govwikipedia.orgwikipedia.org For analysis by methods like GC-MS, these conjugated forms must be cleaved to release the free steroid. mdpi.comresearchgate.net
The most common deconjugation method is enzymatic hydrolysis. mdpi.comresearchgate.net This technique uses enzymes like β-glucuronidase (often from E. coli or Helix pomatia) to specifically cleave the glucuronide bond and a sulfatase to cleave the sulfate bond. mdpi.comresearchgate.net For complete deconjugation of all phase II metabolites, a combination of β-glucuronidase and sulfatase is recommended. researchgate.net Chemical cleavage methods, such as acid hydrolysis (solvolysis or methanolysis), can also be used and are capable of cleaving both glucuronide and sulfate conjugates simultaneously, though these harsher methods can sometimes lead to the formation of artifacts. mdpi.comresearchgate.net
Extraction and Purification Protocols from Biological Matrices
Following deconjugation (if necessary), steroids must be extracted and purified from the biological matrix. The choice of extraction technique depends on the specific matrix (e.g., serum, urine, tissue) and the analytical method to be used. austinpublishinggroup.comnih.gov
Liquid-Liquid Extraction (LLE) is a widely used technique for extracting nonpolar steroids from aqueous samples like serum or plasma into an immiscible organic solvent. medrxiv.orgaustinpublishinggroup.com Common solvents for LLE of steroids include methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), and mixtures of hexane (B92381) and ethyl acetate. mpg.demedrxiv.orgaustinpublishinggroup.com The process involves mixing the sample with the extraction solvent, separating the organic phase containing the steroids, and then evaporating the solvent to concentrate the analytes. medrxiv.org
Solid-Phase Extraction (SPE) is another robust and highly utilized method for sample cleanup and pre-concentration. austinpublishinggroup.comrsc.org It offers high recovery rates and consumes less solvent than LLE. austinpublishinggroup.com In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the steroids. austinpublishinggroup.comnih.gov Interfering substances are washed away, and the purified steroids are then eluted with a small volume of an organic solvent. nih.gov This technique is effective for a variety of biological matrices, including hair, urine, and meat. nih.gov
Table 2: Common Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Common Application | Advantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity. | Extraction of steroids from serum and plasma. medrxiv.orgaustinpublishinggroup.com | Simple, effective for nonpolar analytes. |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | Cleanup and concentration from various matrices like urine and tissue. austinpublishinggroup.comnih.gov | High recovery, reduced solvent use, high selectivity. austinpublishinggroup.com |
| Protein Precipitation (PP) | Use of a solvent (e.g., methanol) to precipitate proteins from serum/plasma. | A simple first step in sample cleanup for LC-MS/MS. rsc.orgresearchgate.net | Fast and simple. |
Computational Approaches for Molecular Activity and Target Prediction
In the realm of steroid research, computational methodologies have emerged as indispensable tools for accelerating the discovery and characterization of bioactive molecules. For Androsterone Acetate and its analogs, these in silico techniques provide a rapid and cost-effective means to predict their interactions with biological systems, elucidate their mechanisms of action, and guide the synthesis of new derivatives with enhanced or specific activities. These approaches range from predicting the spectrum of biological effects and molecular targets to detailed analyses of the relationships between a molecule's structure and its biological function.
In Silico Modeling for Predicting Molecular Targets and Biological Activity Spectra
The prediction of a compound's biological activity and its molecular targets through computational means is a cornerstone of modern drug discovery and toxicological assessment. For this compound, various in silico platforms and methodologies are employed to generate a comprehensive profile of its likely biological effects.
Computational tools such as SwissADME, ADMETLab, and admetSAR are utilized to predict the pharmacokinetic and toxicological (ADME-Tox) profiles of steroids. researchgate.netresearchgate.net These platforms can forecast properties like gastrointestinal absorption and oral bioavailability. researchgate.net For instance, studies on a range of anabolic and androgenic steroids have used these tools to predict their interactions with xenobiotic-metabolizing enzymes. researchgate.netresearchgate.net Molecular docking simulations, a key component of in silico modeling, have been used to investigate the interaction of this compound with specific protein targets. One such study predicted the binding of this compound to the active center of Cytochrome P450 2C9 (CYP2C9), an important enzyme in drug metabolism. researchgate.net
Furthermore, platforms like Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction are used to forecast the broader biological activity spectrum and potential molecular targets based on the compound's structure. researchgate.net This type of analysis compares the structural features of the query molecule to a vast database of compounds with known biological activities to predict potential effects. mdpi.com Network pharmacology and molecular similarity analyses can further elucidate likely biological targets beyond the well-characterized ones, providing a more holistic view of a neurosteroid's potential actions. biorxiv.org These hypothesis-generating in silico analyses can then guide targeted in vitro screening to confirm the predicted activities. biorxiv.orgcranfield.ac.uk
The predictive power of these models is constantly being refined. For example, machine learning classification models have shown promise in predicting the activity of certain classes of molecules based on simple 2D molecular descriptors related to properties like permeability. mdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. kg.ac.rstandfonline.com For Androsterone and its derivatives, SAR studies have been instrumental in identifying the chemical modifications that enhance potency, selectivity, or alter the mode of action.
SAR studies have revealed that modifications at various positions on the androstane (B1237026) steroid nucleus can significantly impact biological activity. For example, research on Androsterone derivatives has led to the development of potent inhibitors of specific enzymes involved in steroid metabolism. mdpi.com One SAR study focused on developing 3-substituted-androsterone derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone synthesis. mdpi.com Another study on the enantiomer of Androsterone, ent-Androsterone, and its derivatives highlighted its unexpected activity as a modulator of GABAA receptors, demonstrating that stereochemistry is a critical determinant of biological effect. nih.gov Further SAR studies on ent-steroid analogues have explored how substituents affect their interaction with GABAA receptors, providing a deeper understanding of the structural requirements for this activity. nih.gov
The importance of specific functional groups for receptor binding and activity is a common theme in SAR. Studies on other androstane analogs have shown that a carbonyl group at the C-17 position is often necessary for effective binding to certain active sites. acs.org SAR analyses of 4-azasteroids as inhibitors of 5α-reductase have also provided detailed insights into the structural requirements for potent inhibition of this enzyme. tandfonline.com These studies systematically alter parts of the steroid molecule—such as the A- and D-rings—and measure the resulting change in biological activity to build a comprehensive picture of the pharmacophore. tandfonline.commdpi.com
Biological Activities of Androsterone and Its Derivatives in in Vitro and Ex Vivo Models
In Vitro Studies on Cellular Proliferation and Viability
Androsterone (B159326) and its synthetic derivatives have demonstrated significant cytotoxic and antiproliferative capabilities across a range of human cancer cell lines in vitro. researchgate.netnih.gov Research has focused on modifying the basic androstane (B1237026) skeleton, particularly at the D-ring, to enhance these anticancer properties. u-szeged.hu
Studies on breast cancer cell lines have shown notable activity. For instance, 16E-arylideneandrostane derivatives have been identified as potent anti-cancer agents. researchgate.net A specific 2,3-dichlorophenyl derivative showed selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 3.47 µM. researchgate.net Similarly, a 3-chlorobenzylidene derivative of dehydroepiandrosterone (B1670201) (DHEA), a related steroid, was highly potent against T47D breast cancer cells, with an IC50 value of 1.7 µM. researchgate.netresearchgate.net The androgen 5α-dihydrotestosterone (5α-DHT) and its precursors have been shown to inhibit the growth of the estrogen-sensitive ZR-75-1 human breast cancer cell line by 50-60%. nih.gov Another derivative, 7β-hydroxy-epiandrosterone (7β-OH-EpiA), inhibits cell proliferation in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Furthermore, an androsterone D-lactam steroidal ester, known as lactandrate, showed significant cytostatic and cytotoxic activity against a panel of six human breast cancer cell lines, including T47D, MCF7, and MDA-MB-231. nih.gov
In the context of leukemia , an androsterone isolated from Epigynum auritum, identified as androsta-4,6,8,14-tetraene-3,11,16-trione (ATT), exhibited anti-proliferative effects against several acute lymphoblastic leukemia cell lines, including CEM/C1, MOLT-4, and Jurkat cells. nih.gov Derivatives have also been tested against human erythroleukemia cells (K562), with some showing inhibitory activity. researchgate.net The combination of an andrographolide (B1667393) derivative (AND7) with TRAIL (TNF-related apoptosis-inducing ligand) has been shown to be effective against acute lymphoblastic leukemia cells. scienceopen.com
Research has also extended to neuroblastoma cell lines. The cytotoxic activity of 16-(substituted benzylidene) derivatives of DHEA was evaluated against the SK-N-MC neuroblastoma cell line. researchgate.net Additionally, treatment of neuroblastoma cells with high concentrations of testosterone (B1683101), a related androgen, was found to decrease cell viability. nih.gov
The broad cytotoxic effects of aminosteroid (B1218566) derivatives have been observed in multiple cancer cell lines, including those from pancreatic, ovarian, and prostate cancers, in addition to breast cancer and leukemia. mdpi.com A 16-picolyl-androsterone derivative also displayed significant cytotoxic effects against a variety of cancer cells, including those from the pancreas, ovary, breast, lung, and prostate. nih.gov
Table 1: Cytotoxic Effects of Androsterone Derivatives on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Cancer Type | Cell Line(s) | Observed Effect | IC50 Value | Reference(s) |
| 2,3-dichlorophenyl derivative | Breast Cancer | MCF-7 | Selective cytotoxicity | 3.47 µM | researchgate.net |
| 3-chlorobenzylidene DHEA derivative | Breast Cancer | T47D | Potent cytotoxicity | 1.7 µM | researchgate.netresearchgate.net |
| Androsta-4,6,8,14-tetraene-3,11,16-trione (ATT) | Leukemia | CEM/C1, MOLT-4, Jurkat | Anti-proliferative | Not specified | nih.gov |
| 7β-Hydroxy-epiandrosterone (7β-OH-EpiA) | Breast Cancer | MCF-7, MDA-MB-231 | Proliferation inhibition | Not specified | nih.gov |
| 5α-dihydrotestosterone (5α-DHT) | Breast Cancer | ZR-75-1 | 50-60% growth inhibition | 0.10 nM | nih.gov |
| Lactandrate | Breast Cancer | T47D, MCF7, MDA-MB-231, etc. | Cytostatic and cytotoxic activity | Not specified | nih.gov |
| 16-picolyl-androsterone derivative | Multiple | Pancreatic, ovarian, breast, lung, prostate | Significant cytotoxic effect | Not specified | nih.gov |
A primary mechanism through which androsterone derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.gov This has been demonstrated in various cancer cell models through the observation of key apoptotic markers.
In acute lymphoblastic leukemia cells, the androsterone derivative ATT was found to induce apoptosis by activating Caspase 3/7 activity and causing DNA fragmentation. nih.gov Further investigation revealed that ATT reduces the mitochondrial membrane potential in B-cell acute lymphoblastic leukemia cell lines (BALL-1, Nalm-6, and RS4;11). nih.gov Mechanistically, ATT treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, the aminosteroid derivative RM-581 was shown to induce a significant increase in both early and late apoptotic cells in the LAPC-4 prostate cancer cell line. mdpi.com The cytotoxic effects of abiraterone (B193195) acetate (B1210297) in LNCaP prostate cancer cells were also found to be primarily due to the activation of apoptosis. nih.gov
Studies on breast cancer cells treated with a 16E-arylidene-5α,6α-epoxyepiandrosterone derivative found strong evidence for the activation of apoptosis, based on analysis of cell necrosis and nuclear area. researchgate.net In a similar vein, 7β-OH-EpiA was shown to induce cell cycle arrest in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
The induction of apoptosis is a common feature of many synthetic androgenic steroids. nih.gov For example, treatment of neuron-like cells with androsterone and other steroids induced cell death through apoptotic pathways. nih.gov This process can be triggered by various cellular stresses, including endoplasmic reticulum (ER) stress, which has been identified as a mechanism for the pro-apoptotic action of certain aminosteroids. mdpi.commdpi.com Dehydroepiandrosterone has also been shown to induce ER stress-mediated apoptosis in colorectal cancer cells. frontiersin.org
Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines (e.g., Erythroleukemia, Breast Cancer, Neuroblastoma, Leukemia)
Enzyme Modulation Studies
A significant area of research has been the development of androsterone derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are crucial for the biosynthesis of active androgens and estrogens. nih.govcapes.gov.br Specifically, types 3 and 5 of this enzyme family are key targets.
17β-HSD3 is the enzyme responsible for the final step in testosterone synthesis in the testes, converting 4-androstene-3,17-dione (Δ⁴-dione) into testosterone. nih.goveurekaselect.com Numerous androsterone derivatives have been synthesized to inhibit this enzyme. By adding different substituents at position 3 of the androsterone skeleton, potent inhibitors have been created. ebi.ac.uk For example, a series of 3β-substituted-androsterone derivatives showed strong inhibition of 17β-HSD3. nih.gov The most active compound from this series, a piperazinyl-sulfonyl-piperazinyl-methyl-hydroxyandrostan-17-one, exhibited an IC₅₀ value of 6 nM in intact HEK-293 cells overexpressing the enzyme. nih.gov Another derivative, RM-532-105, was also developed as a potent steroidal inhibitor of 17β-HSD3. eurekaselect.comresearchgate.net Further structural modifications led to the identification of novel estrane (B1239764) derivatives with IC₅₀ values as low as 0.02 µM. researchgate.netacs.org
17β-HSD5 (also known as AKR1C3) also catalyzes the conversion of Δ⁴-dione to testosterone and is another important therapeutic target. researchgate.netoup.com Researchers have synthesized androstane derivatives designed to inhibit this enzyme. nih.gov A spiro-δ-lactone derivative of androsterone showed 64% inhibition of 17β-HSD5 at a concentration of 0.3 µM. nih.govsigmaaldrich.com Other synthesized steroid derivatives achieved 54–73% inhibition of 17β-HSD5 at 0.3 µM and 91–92% inhibition at 3 µM. researchgate.netsigmaaldrich.comdntb.gov.ua
These inhibitors are often designed for selectivity. For instance, some steroidal spirolactones were developed that are selective for 17β-HSD type II and show weak or no inhibition for types I and III. nih.gov
Table 2: Inhibitory Activity of Androsterone Derivatives against 17β-HSD Enzymes This table is interactive. You can sort and filter the data.
| Derivative/Compound | Target Enzyme | Cell System | Inhibitory Activity (IC50) | Reference(s) |
| (3α,5α)-3-{[trans-2,5-dimethyl-4-{[2-(trifluoromethyl)phenyl] sulfonyl}piperazin-1-yl]methyl}-3-hydroxyandrostan-17-one | 17β-HSD3 | Intact HEK-293 cells | 6 nM | nih.gov |
| Estrane Derivative (Compound 27) | 17β-HSD3 | Not specified | 0.02 µM | acs.org |
| Estrane Derivative (Compound 23) | 17β-HSD3 | Not specified | 0.10 µM | acs.org |
| 3β-phenylmethyl-ADT | 17β-HSD3 | Not specified | 57 nM | ebi.ac.uk |
| Androstane spiro-δ-lactone (Compound 4) | 17β-HSD5 | Transfected HEK-293 cells | 64% inhibition at 0.3 µM | nih.gov |
| Spiro-δ-lactone with 3-hydroxyl (Compound 5) | 17β-HSD5 | Transfected HEK-293 cells | 56% inhibition at 0.3 µM | nih.gov |
The inhibition of 17β-HSD enzymes by androsterone derivatives directly impacts the metabolism of testosterone in peripheral cells. eurekaselect.com Both 17β-HSD3 and 17β-HSD5 are involved in converting precursors like androstenedione (B190577) (Δ⁴-dione) and dehydroepiandrosterone (DHEA) into the potent androgen testosterone. researchgate.netoup.com By blocking these enzymes, the derivatives effectively reduce the local synthesis of testosterone. eurekaselect.com
For example, the inhibition of 17β-HSD3 blocks the primary pathway for testosterone production from Δ⁴-dione. nih.gov Similarly, inhibiting 17β-HSD5 reduces the conversion of Δ⁴-dione to testosterone and DHEA to androstenediol, another androgen precursor. researchgate.netmdpi.com This modulation of steroid metabolism is a key strategy in androgen-dependent conditions. Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT) and can be converted back into DHT, making it an intermediate in androgen metabolism. wikipedia.orgnih.gov The metabolism of androgens in peripheral tissues like adipose tissue involves a complex network of enzymes, including various 17β-HSD and 3α-HSD isoforms, which collectively regulate the balance of active and inactive steroids. bioscientifica.comnih.gov
Inhibition of Hydroxysteroid Dehydrogenase Enzymes (e.g., 17β-HSD3, 17β-HSD5)
Mechanistic Investigations in Specific Biological Contexts
Investigations into the mechanisms of action for androsterone derivatives have revealed specific molecular interactions and pathway modulations. For the inhibition of 17β-HSD3, enzymatic assays and molecular modeling suggest that the inhibitor RM-532-105 acts in a manner that is competitive with the cofactor NADPH and non-competitive with the substrate 4-androstene-3,17-dione. eurekaselect.com This indicates that the inhibitor likely binds to the cofactor-binding site of the enzyme. nih.gov
In the context of leukemia, the derivative ATT was found to exert its anti-leukemia activity by targeting the PI3K/Akt signaling pathway. nih.gov Western blot analysis showed that ATT reduced the phosphorylation of PI3K and Akt, which in turn modulated downstream proteins involved in apoptosis and cell proliferation, such as Bax, Bcl-2, and CyclinD1. nih.gov
Furthermore, a recurring mechanism for the anticancer effects of some aminosteroid derivatives is the induction of endoplasmic reticulum (ER) stress. mdpi.com The aminosteroid RM-581 was found to induce ER stress in cancer cells, leading to apoptosis. mdpi.com This mechanism is distinct from many standard chemotherapies and can be effective even in drug-resistant cell lines. mdpi.com
Effects on Mammalian Fetal Masculinization Pathways
The masculinization of the human fetus is a complex process dependent on the timely production of androgens. While the conventional pathway involving testicular testosterone is well-known, an alternative "backdoor" pathway has been identified as critically important for the formation of the potent androgen DHT, which is required for the complete differentiation of male external genitalia. portlandpress.comnih.gov In vitro and ex vivo studies of human fetal tissues have established androsterone as a key intermediate in this alternative pathway. nih.gov
Research using mass spectrometry on plasma and tissues from second-trimester human fetuses has shown that androsterone is the main backdoor androgen circulating in the male fetus. nih.gov Intriguingly, these studies indicate that the fetal testes produce very low levels of backdoor pathway intermediates. nih.gov Instead, the evidence points to a multi-organ collaborative effort where placental progesterone (B1679170) serves as the primary substrate. portlandpress.comnih.gov This progesterone is metabolized in non-gonadal tissues, such as the fetal liver and placenta, to generate androsterone. portlandpress.comnih.gov This circulating androsterone is then available for conversion to DHT in target tissues like the developing genital tubercle. portlandpress.comnih.gov
The significance of this pathway is underscored in scenarios where conventional androgen synthesis is compromised. The backdoor pathway, with androsterone as a central component, provides an essential route for producing the necessary androgens for masculinization. pnas.org This multi-organ system, involving the placenta, liver, and adrenal gland in synthesizing androsterone, ensures that sufficient androgenic precursors are available for DHT formation at the site of action. portlandpress.comnih.gov
Table 1: Key Steroids and Tissues in the Fetal Backdoor Androgen Pathway This table summarizes findings from ex vivo analyses of human fetal tissues, identifying the primary locations for the synthesis of key intermediates in the alternative "backdoor" pathway leading to DHT.
Role in Muscle Mass and Strength Regulation in Ex Vivo Models
Androgens are well-established as potent anabolic hormones that regulate skeletal muscle mass and strength. kuleuven.be While direct ex vivo studies focusing specifically on androsterone acetate are limited, research on related androgens in isolated tissue models provides significant insight into the mechanisms of androgenic action on muscle.
Ex vivo models allow for the study of muscle tissue in a controlled environment, isolating it from systemic hormonal fluctuations. In one such study, treating isolated extensor digitorum longus (EDL) and soleus muscle fiber bundles from aged female mice with dihydrotestosterone (DHT), the most potent natural androgen, resulted in an increased rate of protein synthesis. This demonstrates a direct anabolic effect of androgens on muscle tissue.
Further evidence comes from studies on the effects of androgen deprivation. The ex vivo contractility of hindlimb muscles from mice that have undergone castration is mildly reduced. kuleuven.be This suggests that androgens are necessary for maintaining optimal muscle function. However, when the force is normalized for the reduced muscle weight, the difference in intrinsic contractile strength diminishes, indicating that the primary effect of androgens is on the accretion of muscle mass rather than on altering the fundamental quality of the contractile proteins. kuleuven.be In vitro studies on human skeletal muscle cells further show a sexual dimorphism in response to testosterone, with male-derived (46,XY) cells favoring the production of DHT, thereby maximizing intramuscular androgen levels. nih.gov
Table 2: Effects of Androgens on Skeletal Muscle in Ex Vivo Models This table outlines key findings from ex vivo studies on the effects of androgens on isolated muscle tissue.
Future Directions and Research Gaps in Androsterone Acetate Studies
Elucidation of Undiscovered Biosynthetic and Metabolic Pathways Involving Androsterone (B159326)
The classical understanding of androgen biosynthesis is being expanded by the characterization of alternative routes, prominently the "backdoor pathway." In this pathway, dihydrotestosterone (B1667394) (DHT) is synthesized from 17OH-progesterone, bypassing the conventional intermediates like androstenedione (B190577) and testosterone (B1683101). e-apem.org Androsterone has been identified as a principal and crucial intermediate in this backdoor pathway, particularly during fetal development for masculinization. e-apem.orgwikipedia.orgnih.gov Spectrometric studies have shown that androsterone is a major backdoor androgen in the human male fetus. wikipedia.org
However, the full extent and regulation of this pathway, and potentially others, remain to be fully mapped out. Future research will likely focus on:
Tissue-Specific Pathway Activity: Investigating the prevalence and activity of the backdoor pathway in various tissues and at different life stages beyond fetal development.
Discovery of Novel Enzymes and Intermediates: Searching for as-yet-unidentified enzymes or steroid intermediates involved in androsterone synthesis and metabolism. While enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase are known to be involved, the complete enzymatic cascade in all relevant tissues is not fully understood. wikipedia.orgmdpi.com
Metabolic Fates of Androsterone Acetate (B1210297): While androsterone is known to be conjugated with glucuronic acid and sulfate (B86663) for excretion, the specific metabolic fate of its acetate ester requires more detailed investigation. wikipedia.orghmdb.ca It is crucial to understand how the acetate group influences its conversion, activity, and clearance compared to the parent androsterone. Studies have confirmed the formation of glucuronide-conjugated androsterone in the liver, but the role of extrahepatic tissues in this process is an area for further exploration. hmdb.canih.gov
Advanced Structure-Activity Relationship Studies for Highly Selective Modulators
The development of Selective Androgen Receptor Modulators (SARMs) represents a major goal in androgen research, aiming to create compounds that elicit desired anabolic effects (e.g., on muscle and bone) while minimizing unwanted androgenic side effects (e.g., on the prostate). nih.gov Androsterone acetate, as a steroid scaffold, is a candidate for such modifications.
Future research in this area will necessitate:
Systematic Structural Modification: Advanced structure-activity relationship (SAR) studies are needed to understand how modifications to the this compound molecule affect its binding affinity and activation of the androgen receptor (AR) in different tissues. For steroidal androgens, the 3α-hydroxyl group (present in androsterone) and the 17-position are known to be critical for activity. nih.gov Systematically altering the acetate ester at the 3-position or making other substitutions on the steroid nucleus could lead to the development of highly selective modulators.
Receptor-Ligand Co-crystallization: Obtaining high-resolution crystal structures of modified androsterone analogs bound to the androgen receptor's ligand-binding domain. This would provide precise insights into the molecular interactions that govern tissue selectivity and functional outcomes (agonist vs. antagonist activity).
Development of Tissue-Specific Agonists/Antagonists: The ultimate goal is to engineer this compound derivatives that act as agonists in tissues like muscle and bone while acting as antagonists or having neutral effects in tissues like the prostate and sebaceous glands. This could offer safer therapeutic alternatives for conditions like osteoporosis and muscle wasting. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Networks
The biological actions of steroids are not isolated events but are part of a complex and interconnected network of signaling pathways. Understanding the precise role of this compound requires a holistic, systems-level approach. dokumen.pub
Future directions include:
Comprehensive Steroid Profiling: Utilizing metabolomics to simultaneously measure a wide array of steroid hormones and their metabolites (the "steroidome") in various biological fluids and tissues. This can reveal how the levels of this compound correlate with other steroids and how these profiles change in different physiological or pathological states.
Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of steroid hormone networks. mdpi.com For instance, by linking genetic variations (genomics) to changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can uncover novel regulatory mechanisms and functional roles for this compound. nih.govnih.gov This approach has already been used to identify genes that modulate steroid response in asthma and to understand hormone-dependent cancers. nih.govbioscientifica.com
Chemical Systems Biology: Applying systems biology approaches to analyze how different steroidal compounds, including androsterone derivatives, modulate cellular networks. This can help to deconstruct the mechanisms behind their therapeutic effects and off-target side effects, paving the way for the rational design of safer drugs. technologynetworks.com
Development of Novel Analytical Methodologies for Trace Metabolite Detection
The accurate measurement of steroid hormones and their metabolites, which often exist at very low concentrations in biological samples, is a significant analytical challenge. mdpi.com Advances in analytical chemistry are crucial for pushing the boundaries of steroid research.
Promising areas for future development include:
Enhanced Mass Spectrometry Techniques: While gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standards for steroid analysis, there is a continuous need for methods with even greater sensitivity and specificity. mdpi.commdpi.comacs.org The development of novel ionization sources, high-resolution mass analyzers (like Orbitrap), and advanced data acquisition strategies can enable the detection of trace-level metabolites that are currently missed. researchgate.net
Improved Sample Preparation: Creating more efficient and automated sample preparation techniques to extract and concentrate steroids from complex matrices like blood, urine, and tissue. mdpi.com This includes the development of new solid-phase extraction (SPE) materials and microextraction methods that minimize matrix effects and improve recovery. mdpi.com
Isotope Ratio Mass Spectrometry (IRMS): Further application and refinement of GC-Combustion-IRMS to distinguish between endogenous and exogenous sources of androsterone and other steroids. rsc.org This is particularly important in anti-doping science but also has applications in studying steroid metabolism. researchgate.net
Novel Sensor Technologies: Exploring the development of highly specific biosensors or chemically designed artificial sensors for the rapid and real-time detection of this compound and its metabolites, which could be valuable for both research and clinical diagnostics. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
